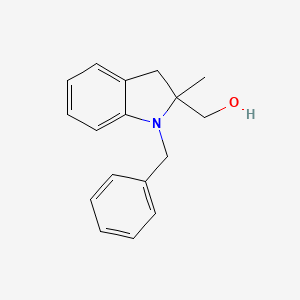

(1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol

CAS No.: 1820607-99-5

Cat. No.: VC5585680

Molecular Formula: C17H19NO

Molecular Weight: 253.345

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820607-99-5 |

|---|---|

| Molecular Formula | C17H19NO |

| Molecular Weight | 253.345 |

| IUPAC Name | (1-benzyl-2-methyl-3H-indol-2-yl)methanol |

| Standard InChI | InChI=1S/C17H19NO/c1-17(13-19)11-15-9-5-6-10-16(15)18(17)12-14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3 |

| Standard InChI Key | VFPUNKRCFITCMT-UHFFFAOYSA-N |

| SMILES | CC1(CC2=CC=CC=C2N1CC3=CC=CC=C3)CO |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s backbone consists of a 2,3-dihydro-1H-indole framework, a partially saturated indole derivative. Key substituents include:

-

A benzyl group (C₆H₅CH₂) at the N1 position, enhancing lipophilicity and potential receptor-binding interactions.

-

A methyl group at the C2 position, contributing to steric effects and metabolic stability.

-

A hydroxymethyl group (-CH₂OH) at the C2 position, enabling hydrogen bonding and derivatization opportunities.

Table 1: Molecular Properties of (1-Benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol

| Property | Value |

|---|---|

| CAS Number | 1820607-99-5 |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| IUPAC Name | (1-Benzyl-2-methyl-3H-indol-2-yl)methanol |

| SMILES | CC1(CC2=CC=CC=C2N1CC3=CC=CC=C3)CO |

| InChI Key | VFPUNKRCFITCMT-UHFFFAOYSA-N |

The compound’s stereochemistry and conformational flexibility are influenced by the dihydroindole ring, which adopts a semi-planar structure due to partial saturation.

Synthesis and Optimization Strategies

Reaction Optimization

Critical parameters for maximizing yield and purity include:

-

Temperature Control: Reactions often require heating to 120°C in polar aprotic solvents like acetonitrile .

-

Base Selection: Potassium carbonate (K₂CO₃) is frequently employed to deprotonate intermediates and drive reactions forward .

-

Purification Techniques: Column chromatography with gradients of n-hexane and ethyl acetate is standard for isolating the target compound from byproducts like aza-Michael adducts .

Physicochemical Properties

Solubility and Stability

While solubility data for (1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol remain unreported, analogous indole derivatives exhibit moderate solubility in organic solvents like dichloromethane and ethanol. The hydroxymethyl group may enhance aqueous solubility compared to non-polar indole analogs .

Thermal Properties

The compound’s thermal stability is inferred from its molecular structure. The benzyl and methyl groups likely increase melting and boiling points relative to simpler indoles. For comparison, 2-methyl-1H-indole-3-methanol (CAS 6967-71-1) has a boiling point of 365.7°C and a density of 1.221 g/cm³ , suggesting similar thermochemical behavior.

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

-

Benzyl Substitution: Analogous compounds with chlorobenzyl groups (e.g., [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol) show altered bioactivity due to increased electrophilicity.

-

Methyl Position: Methyl groups at C2 stabilize the indole ring, reducing metabolic degradation compared to unsubstituted analogs.

Applications and Future Directions

Pharmaceutical Development

The compound’s anticancer profile positions it as a candidate for lead optimization in oncology. Potential strategies include:

-

Prodrug Design: Esterification of the hydroxymethyl group to improve bioavailability.

-

Combination Therapies: Synergistic use with checkpoint inhibitors or DNA-damaging agents.

Industrial and Research Use

As a research chemical, it serves as a building block for synthesizing indole-based libraries. Industrial applications could expand into agrochemicals, given indoles’ roles in plant growth regulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume